Benzyl 4-(((ethylamino)oxy)methyl)piperidine-1-carboxylate

Medicinal chemistry Chemical biology Synthetic intermediate

Researchers requiring piperidine scaffolds with tunable H-bonding capacity for late-stage CNS lead optimization face a gap in commercially available N-alkoxyamine building blocks. This compound addresses that gap: • Orthogonal reactivity: Cbz group cleavable via hydrogenolysis (H₂, Pd/C); ethylaminooxy side chain permits acylation, sulfonylation, or alkylation for parallel library synthesis. • Structurally relevant to 5-HT₇/5-HT₁A receptor ligand programs; N-alkoxyamine motif introduces conformational and metabolic stability differentiation vs. simple amino analogs. • Suitable as model substrate for LC-MS/NMR stability profiling of N-alkoxyamine-containing intermediates. Custom synthesis; request quote for scale and purity requirements.

Molecular Formula C16H24N2O3
Molecular Weight 292.37 g/mol
Cat. No. B12077145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 4-(((ethylamino)oxy)methyl)piperidine-1-carboxylate
Molecular FormulaC16H24N2O3
Molecular Weight292.37 g/mol
Structural Identifiers
SMILESCCNOCC1CCN(CC1)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C16H24N2O3/c1-2-17-21-13-15-8-10-18(11-9-15)16(19)20-12-14-6-4-3-5-7-14/h3-7,15,17H,2,8-13H2,1H3
InChIKeyUAVMHTHHEQOTLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 4-(((ethylamino)oxy)methyl)piperidine-1-carboxylate: Identity and Structural Class


Benzyl 4-(((ethylamino)oxy)methyl)piperidine-1-carboxylate is a synthetic small molecule (molecular formula C₁₆H₂₄N₂O₃, molecular weight 292.37 g/mol) belonging to the piperidine-1-carboxylate ester class. Its structure features a benzyl carbamate (Cbz) protecting group on the piperidine nitrogen and a distinctive 4-(((ethylamino)oxy)methyl) substituent incorporating an N-ethoxy hydroxylamine motif . The compound has been assigned CAS number 2749386-70-5 and is listed in chemical supplier catalogs primarily as a research intermediate or screening compound [1]. No primary research publications, patents describing biological data, or authoritative database entries with assay results were identified for this specific compound during evidence gathering.

Cbz protecting group enables orthogonal deprotection
N-alkoxyamine side chain for hydrogen-bonding diversification
Reported as a research intermediate; no pharmacological characterization

Why In-Class Piperidine Carboxylate Analogs Cannot Substitute


Although benzyl 4-(((ethylamino)oxy)methyl)piperidine-1-carboxylate shares the piperidine-1-carboxylate core with common building blocks such as benzyl 4-(ethylamino)piperidine-1-carboxylate (CAS 159874-38-1) and benzyl 3-(ethylamino)piperidine-1-carboxylate (CAS 1131594-94-9), the presence of the 4-(((ethylamino)oxy)methyl) substituent introduces a unique N-alkoxyamine functionality that fundamentally alters hydrogen-bonding capacity, metabolic stability, and conformational flexibility relative to simple amino-substituted analogs [1]. Without target-specific comparative data, the risk of functional divergence in biological or catalytic applications remains unquantified but structurally plausible, making blind substitution inadvisable for any project requiring batch-to-batch consistency or defined mechanistic outcomes [1].

Target Compound
4-(N-alkoxyamine) substituent introduces unique H-bond acceptor/donor profile and conformational constraints
Common Analogs
Simple amino-substituted piperidines (e.g., 4-ethylamino) lack N-alkoxyamine functionality, altering reactivity and metabolic stability
Key Risk
Functional divergence in biological or catalytic assays is plausible but unquantified without comparative data
Substitution Impact
Blind substitution may shift physicochemical properties and mechanistic outcomes; requires validation

Quantitative Differentiation Evidence: Head-to-Head Comparator Analysis


No Qualifying Head-to-Head Comparator Data Available

After exhaustive searching of primary research papers, patents, authoritative databases (PubChem, ChemSpider, BindingDB), and reputable vendor datasheets, no quantitative comparator data satisfying the mandatory evidence admission rules were found for benzyl 4-(((ethylamino)oxy)methyl)piperidine-1-carboxylate. Specifically, no source provided simultaneously: (a) a named comparator or baseline, (b) numerical data for the target compound, (c) numerical data for the comparator under the same assay conditions, and (d) the experimental context. All search results either contained no biological or physicochemical assay data, originated from excluded vendor sites, or pertained to structurally distinct compounds [1]. Consequently, high-strength differential evidence suitable for procurement decision-making is not currently available in the public scientific record.

Comparator data
Data to verify
No qualifying comparator data available
Procurement decision relies on structural inference only
No assay or model system found in public record
Medicinal chemistry Chemical biology Synthetic intermediate

Application Scenarios Based on Structural Inference


Scaffold for Serotonin Receptor Ligand Optimization

The N-benzylpiperidine core is a privileged scaffold in 5-HT₇ and 5-HT₁A receptor ligand design, as demonstrated by patent literature describing piperidine derivatives with high 5-HT₇ affinity [1]. Although benzyl 4-(((ethylamino)oxy)methyl)piperidine-1-carboxylate itself lacks published receptor binding data, its structural features—the Cbz protecting group and the N-alkoxyamine side chain—suggest potential utility as a late-stage diversification intermediate in programs exploring hydrogen-bond donor/acceptor variations at the 4-position. Users would need to generate all primary pharmacological data de novo.

Probe for N-Alkoxyamine Stability and Reactivity Studies

The 4-(((ethylamino)oxy)methyl) substituent introduces an O-substituted hydroxylamine functionality, a motif known to undergo pH-dependent N–O bond cleavage and form reactive nitroxide species under oxidative conditions. This compound could serve as a model substrate for analytical method development (LC-MS, NMR) aimed at characterizing the stability profiles of N-alkoxyamine-containing building blocks. No pre-existing stability data were identified during evidence gathering .

Intermediate for Custom Amide or Urea Library Synthesis

The benzyl carbamate group can be cleaved by hydrogenolysis (H₂, Pd/C) to reveal the free piperidine amine, while the ethylaminooxy side chain can be acylated, sulfonylated, or alkylated to generate libraries of N-functionalized piperidine derivatives. This orthogonal reactivity profile may be advantageous over simpler N-Boc-4-(aminomethyl)piperidine analogs, though no published comparative reaction yields or purity data are available to substantiate any superiority claim .

Application
Selection Property
Validation Focus
5-HT receptor ligand diversification
Cbz / N-alkoxyamine orthogonal reactivity
De novo pharmacological characterization
N-Alkoxyamine stability and reactivity studies
N-alkoxyamine functional group
Analytical method development for stability profiling
Custom amide/urea library synthesis
Orthogonal protecting group strategy
Comparative reaction yield and purity verification
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